4-(4-Fluorophenyl)but-3-YN-2-OL
Description
4-(4-Fluorophenyl)but-3-YN-2-OL is a chemical compound with the molecular formula C₁₀H₉FO and a molecular weight of 164.18 g/mol. It is known for its unique physical and chemical properties, which have made it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
4-(4-fluorophenyl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJWLYULYOXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)but-3-YN-2-OL typically involves the reduction of 4-(fluorophenyl)but-3-en-2-ones. One common method is the Luche reduction, which uses sodium borohydride (NaBH₄) and cerium chloride (CeCl₃) in methanol (CH₃OH) as the reducing agents . The 4-(fluorophenyl)but-3-en-2-ones can be prepared by a solventless Wittig reaction from commercially available fluorinated benzaldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)but-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)but-3-yn-2-one or 4-(4-fluorophenyl)but-3-ynoic acid.
Reduction: Formation of this compound or 4-(4-fluorophenyl)butane.
Substitution: Formation of 4-(substituted phenyl)but-3-yn-2-ol derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)but-3-YN-2-OL has been widely researched due to its unique properties. Its applications include:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)but-3-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)but-3-en-2-ol: A similar compound with a double bond instead of a triple bond.
4-(4-Fluorophenyl)butane-2-ol: A saturated analog with no multiple bonds.
4-(4-Fluorophenyl)but-3-yn-2-one: An oxidized form with a ketone group.
Uniqueness
4-(4-Fluorophenyl)but-3-YN-2-OL is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-(4-Fluorophenyl)but-3-YN-2-OL is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
This compound, with the chemical formula C11H11F, features a fluorinated phenyl group that significantly influences its biological properties. The presence of the alkyne functional group contributes to its reactivity and potential interactions with biological targets.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its efficacy against:
- A549 (Lung Cancer Cells) : The compound demonstrated an LC50 value of approximately 6.04 µM, indicating potent cytotoxicity .
- MCF-7 (Breast Cancer Cells) : It has been investigated for its ability to induce apoptosis through mitochondrial pathways, suggesting a mechanism involving caspase activation .
Table 1: Cytotoxicity Data of this compound
| Cell Line | LC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 6.04 | Induces apoptosis |
| MCF-7 | N/A | Mitochondrial/caspase pathway |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates mitochondrial pathways leading to caspase-dependent apoptosis in cancer cells.
- Enzyme Interaction : The fluorinated moiety enhances binding affinity to specific enzymes and receptors, potentially increasing the compound's therapeutic effectiveness.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Lung Cancer Cells : A study published in MDPI highlighted the compound's cytotoxic effects on A549 cells, demonstrating that treatment led to significant cell death compared to controls .
- Breast Cancer Research : Another investigation focused on MCF-7 cells revealed that the compound could induce programmed cell death via a mitochondrial pathway, showing promise as a potential anti-cancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
